4-Hydroxydebrisoquine
Overview
Description
4-Hydroxydebrisoquine is a metabolite of debrisoquine, an antihypertensive drug. It is formed through the hydroxylation of debrisoquine by the enzyme cytochrome P450 2D6 (CYP2D6). This compound is often used in pharmacogenetic studies to evaluate the metabolic capacity of CYP2D6, which is crucial for the metabolism of many clinically important drugs .
Mechanism of Action
Target of Action
4-Hydroxydebrisoquine is a metabolite of debrisoquine, which is an adrenergic neuron-blocking drug . The primary target of this compound is the sympathetic neuroeffector junction . This junction is where the nerve signal is transmitted from nerve cells to effector cells (like muscle or gland cells) in the sympathetic nervous system .
Mode of Action
This compound, like debrisoquine, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . Instead of acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Biochemical Pathways
The metabolism of debrisoquine to this compound is catalyzed by a discrete isozyme of cytochrome P-450 . This reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Pharmacokinetics
The pharmacokinetics of this compound involves the absorption, distribution, metabolism, and excretion (ADME) of the compound . Debrisoquine is metabolized to this compound by CYP2D6 . This process is used widely to determine the hydroxylation capacity of the enzyme . The extent of this reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Result of Action
The action of this compound results in the inhibition or interference with the release and/or distribution of norepinephrine . This leads to a gradual depletion of norepinephrine stores in the nerve endings . The overall effect of this action is the blocking of adrenergic neurons, which can lead to effects such as reduced blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, particularly the presence of certain isoforms of the CYP2D6 enzyme . Individuals with certain isoforms of this enzyme are unable to properly metabolize debrisoquine and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .
Biochemical Analysis
Biochemical Properties
4-Hydroxydebrisoquine interacts with the CYP2D6 enzyme, which is a polymorphic cytochrome P-450 enzyme . The extent of this interaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the metabolism of debrisoquine. It is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from debrisoquine by the CYP2D6 enzyme . This process is a part of the body’s drug metabolism system, which helps to eliminate foreign substances from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. This ratio provides a measure of the hydroxylation capacity of the enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway of debrisoquine, where it is produced as a metabolite . This process is catalyzed by the CYP2D6 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxydebrisoquine is synthesized through the hydroxylation of debrisoquine. This reaction is catalyzed by the enzyme cytochrome P450 2D6.
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts, such as recombinant CYP2D6 enzymes, to achieve the hydroxylation of debrisoquine. This method ensures high specificity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxydebrisoquine primarily undergoes hydroxylation reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by CYP2D6, typically in the presence of NADPH and oxygen.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major product formed from the hydroxylation of debrisoquine is this compound. Other minor metabolites may include 3-hydroxydebrisoquine and 1-hydroxydebrisoquine .
Scientific Research Applications
4-Hydroxydebrisoquine is widely used in pharmacogenetic studies to assess the metabolic capacity of CYP2D6. This enzyme is responsible for the metabolism of a significant number of drugs, and variations in its activity can affect drug efficacy and safety. By measuring the levels of this compound, researchers can determine the metabolic phenotype of individuals and predict their response to certain medications .
In addition to pharmacogenetics, this compound is used in studies related to drug-drug interactions, enzyme kinetics, and the development of personalized medicine. It also serves as a biomarker for the consumption of certain foods and the presence of specific metabolic disorders .
Comparison with Similar Compounds
- 3-Hydroxydebrisoquine
- 1-Hydroxydebrisoquine
- Debrisoquine
These compounds share structural similarities but differ in their hydroxylation positions and metabolic pathways. 4-Hydroxydebrisoquine is particularly valuable for its role in pharmacogenetic studies and its specificity for CYP2D6 .
Properties
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFURXZANOMQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866753 | |
Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxydebrisoquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59333-79-8 | |
Record name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59333-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxydebrisoquin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxydebrisoquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.